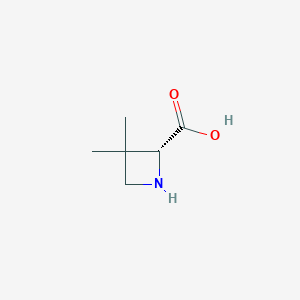

(2R)-3,3-dimethylazetidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3,3-dimethylazetidine-2-carboxylic acid, also known as DMAC, is an amino acid derivative that has gained significant attention in scientific research due to its unique chemical properties. DMAC is a cyclic amino acid that contains a four-membered ring structure, which makes it structurally distinct from other amino acids.

Scientific Research Applications

Biocatalyst Inhibition

Carboxylic acids are recognized for their versatility as biorenewable chemicals, serving as precursors for a variety of industrial chemicals. (2R)-3,3-dimethylazetidine-2-carboxylic acid, like other carboxylic acids, can be produced fermentatively using engineered microbes. However, at certain concentrations, these acids inhibit microbial growth, impacting their yield and titer negatively. This inhibition mechanism, characterized by damage to the cell membrane and a decrease in microbial internal pH, underlines the importance of metabolic engineering strategies to enhance microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).

Spin Label Studies in Peptides

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been instrumental in studies of peptides and peptide synthesis. Although not directly mentioning (2R)-3,3-dimethylazetidine-2-carboxylic acid, this research underscores the significance of carboxylic acids in biochemistry. TOAC, a paramagnetic amino acid, has been utilized to analyze backbone dynamics and peptide secondary structure through various spectroscopic methods, demonstrating the broad applications of carboxylic acids in scientific research (Schreier et al., 2012).

Antioxidant and Antimicrobial Activity

Natural carboxylic acids derived from plants possess significant biological activity, including antioxidant and antimicrobial properties. These activities are influenced by the structure of the carboxylic acid, with research indicating that structural differences significantly affect their bioactivity. This area of study provides insights into how (2R)-3,3-dimethylazetidine-2-carboxylic acid and similar compounds could be applied in developing new antioxidants or antimicrobials (Godlewska-Żyłkiewicz et al., 2020).

Solvent Development for Liquid-Liquid Extraction

The production of carboxylic acids through fermentative routes has highlighted the need for efficient recovery methods from aqueous streams, such as liquid-liquid extraction (LLX). Solvent developments in LLX have included the use of ionic liquids and improvements in traditional solvent systems, showcasing the role of carboxylic acids in enhancing bio-based plastic production and highlighting potential industrial applications of (2R)-3,3-dimethylazetidine-2-carboxylic acid (Sprakel & Schuur, 2019).

Enzymatic Roles in Arsenic Metabolism

The enzymatic biotransformation of inorganic arsenic, involving monomethylarsonic acid (MMA(V)) reductase and arsenic methyltransferase, highlights the complex interplay between carboxylic acids and metabolic pathways. This research suggests that carboxylic acids play crucial roles in detoxification processes, offering a new perspective on the potential biological importance of compounds like (2R)-3,3-dimethylazetidine-2-carboxylic acid in mitigating arsenic toxicity (Aposhian et al., 2004).

properties

IUPAC Name |

(2R)-3,3-dimethylazetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)3-7-4(6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQHNYKQPOONLR-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN[C@H]1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-3,3-dimethylazetidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2720221.png)

![4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2720223.png)

![1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720226.png)

![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid](/img/structure/B2720228.png)

![N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2720237.png)